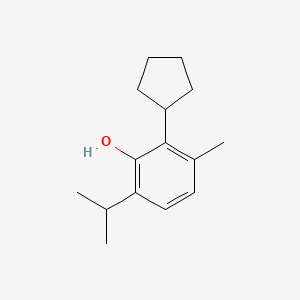

2-Cyclopentyl-6-isopropyl-m-cresol

Description

Structural Classification within Cresols and Substituted Phenols

2-Cyclopentyl-6-isopropyl-m-cresol is a synthetically derived organic compound. Its core structure is that of m-cresol (B1676322), which is a phenol (B47542) molecule with a methyl group attached to the third carbon of the benzene (B151609) ring (meta-position). guidechem.comnih.gov Specifically, the IUPAC name for this compound is 2-cyclopentyl-3-methyl-6-propan-2-ylphenol. This nomenclature precisely describes the arrangement of its functional groups: a cyclopentyl group at the second position, a methyl group at the third (defining it as a derivative of m-cresol), and an isopropyl group at the sixth position of the phenol ring.

This compound belongs to the larger class of substituted phenols, which are characterized by a hydroxyl (-OH) group attached to a benzene ring that also bears other functional groups. wisdomlib.orgnumberanalytics.com The presence of multiple alkyl substituents (cyclopentyl and isopropyl) on the phenolic ring places it in the category of highly substituted phenols. These substitutions significantly influence the compound's chemical and physical properties.

Research Significance of Highly Substituted Phenolic Compounds

Highly substituted phenolic compounds are a focal point of research due to their diverse and potent biological activities. ijhmr.com The number, type, and position of substituent groups on the aromatic ring can dramatically alter the compound's reactivity and function. researchgate.net

The primary research interest in phenolic compounds, including highly substituted ones, often revolves around their antioxidant properties. researchgate.netmdpi.com The hydroxyl group on the phenol ring can donate a hydrogen atom to neutralize free radicals, and the stability of the resulting phenoxyl radical is enhanced by electron-donating substituents, such as alkyl groups. researchgate.net Research indicates that substituents at the ortho and para positions (2, 4, and 6 positions) are particularly effective at increasing antioxidant activity by stabilizing the phenoxyl radical through inductive and hyperconjugative effects. researchgate.net

Furthermore, substituted phenols are valuable as starting materials in the synthesis of more complex molecules, such as benzopyran derivatives. wisdomlib.org Their versatile chemical nature allows for a variety of reactions, making them crucial building blocks in organic chemistry for developing new materials. wisdomlib.org The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships, which is essential for designing novel compounds with specific desired properties. ijhmr.com

Chemical and Physical Properties

The defining characteristics of this compound are summarized in the table below, providing a snapshot of its molecular and physical attributes.

| Property | Value |

| CAS Number | 94022-21-6 |

| Molecular Formula | C15H22O |

| Molecular Weight | 218.33 g/mol |

| IUPAC Name | 2-cyclopentyl-3-methyl-6-propan-2-ylphenol |

| LogP | 4.78 |

This data has been compiled from various chemical databases and is foundational for its use in research and synthesis. guidechem.comsielc.com

Synthesis and Reactions

The creation of this compound typically involves the alkylation of m-cresol. A common laboratory and industrial method is the Friedel-Crafts alkylation, where m-cresol is reacted with cyclopentyl chloride and isopropyl chloride. This reaction is generally catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and requires anhydrous conditions to prevent catalyst deactivation.

Solvent-free alkylation of m-cresol with isopropyl alcohol using a strong acid resin catalyst has also been explored, offering a more environmentally friendly approach. semanticscholar.org Studies on the alkylation of m-cresol with cyclopentene (B43876) in the presence of p-toluenesulphonic acid have also been conducted to produce cyclopentyl m-cresol derivatives. researchgate.net

Once synthesized, this compound can undergo typical reactions of substituted phenols. These include oxidation of the hydroxyl group to form quinones and electrophilic aromatic substitution, where further functional groups can be added to the aromatic ring.

Applications in Research

While specific applications for this compound are not extensively documented in readily available literature, its structural motifs suggest potential uses based on the known applications of related compounds.

Role in Organic Synthesis

As a substituted phenol, this compound can serve as an intermediate in organic synthesis. wisdomlib.org The reactivity of the hydroxyl group and the aromatic ring allows for its modification into more complex structures. For instance, alkylphenols are used in the production of various fine chemicals and pharmaceutical products. semanticscholar.org

Potential as a Ligand in Catalysis

The phenolic oxygen and the substituted aromatic ring provide potential coordination sites, suggesting that this compound could be developed into a ligand for metal catalysts. The bulky cyclopentyl and isopropyl groups can create a specific steric environment around a metal center, influencing the selectivity and activity of a catalytic reaction.

Structure

3D Structure

Properties

CAS No. |

94022-21-6 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-cyclopentyl-3-methyl-6-propan-2-ylphenol |

InChI |

InChI=1S/C15H22O/c1-10(2)13-9-8-11(3)14(15(13)16)12-6-4-5-7-12/h8-10,12,16H,4-7H2,1-3H3 |

InChI Key |

YWRSZHDUSLTMCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)C2CCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopentyl 6 Isopropyl M Cresol and Analogues

Catalytic Functionalization Approaches for Substituted Phenols

Catalysis plays a pivotal role in the selective synthesis of substituted phenols. The ability to direct alkylation and other functionalization reactions to specific positions on the phenol (B47542) ring is crucial for obtaining the desired isomers.

Heterogeneous Catalysis in Cresol (B1669610) Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemical production due to the ease of catalyst separation and potential for continuous processes. youtube.com In cresol production, solid acid catalysts are frequently employed.

A patented process for cresol production utilizes a multi-stage solid catalyst bed containing one or more of alumina, kaolin, and molecular sieve catalysts. google.com In this gas-phase reaction, a feed of ethers (like anisole), phenols, and carbinol is passed over the catalyst at 250-450°C. google.com This method demonstrates the potential for producing specific cresol isomers, with a reported para-selectivity for p-cresol (B1678582) reaching 45% when the once-through yield is 0.2g cresol per gram of catalyst. google.com The stability and non-corrosive nature of these catalysts make them suitable for industrial applications. google.com

The alkylation of phenols using alkenes is another significant application of heterogeneous catalysis. whiterose.ac.uk A new silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst has shown ortho-selectivity in the alkylation of phenol with isobutene. whiterose.ac.uk The selectivity of the reaction can be influenced by various parameters, including reaction temperature, catalyst amount, and the method of alkene addition. whiterose.ac.uk

| Catalyst Type | Reactants | Temperature (°C) | Key Findings |

| Alumina, Kaolin, Molecular Sieve | Ethers, Phenols, Carbinol | 250-450 | Achieved 45% para-selectivity for p-cresol. google.com |

| Silica Gel Supported Aluminum Phenolate | Phenol, Isobutene | Variable | Demonstrated ortho-selectivity for the first alkylation step. whiterose.ac.uk |

Sustainable Catalytic Routes for Phenolic Derivatives

The development of sustainable catalytic routes for phenolic derivatives is a major focus of current research, aiming to replace traditional methods that often involve hazardous reagents and harsh conditions. rsc.org A significant advancement is the use of biocatalysts, such as oxidoreductases (e.g., tyrosinase, laccase), which are considered "green catalysts". mdpi.com These enzymes can catalyze the o-hydroxylation of a wide range of phenolic compounds. mdpi.com

Another sustainable approach involves the methylation of phenol using methanol, which is considered a "green" process for phenol functionalization. rsc.org This reaction can be catalyzed by various solid acids, with weak acid sites favoring the formation of anisole, while medium-strength Brønsted-type catalysts lead to mono- and polyalkylated phenols at higher temperatures. rsc.org

The production of phenolic derivatives from biomass is also a promising sustainable route. Lignin (B12514952), a major component of lignocellulosic biomass, can be catalytically depolymerized to yield a mixture of phenol derivatives. rsc.org Zeolite catalysts have been shown to be effective in the direct deconstruction of Csp2–Csp3 and C–O bonds in lignin to produce phenol under mild conditions. researchgate.net

Mechanistic Elucidation of Catalyzed Alkylation Reactions

Understanding the mechanism of catalyzed alkylation reactions is crucial for optimizing catalyst design and reaction conditions to achieve high selectivity for desired products. Density functional theory (DFT) has been used to study the alkylation of phenol with olefins in the presence of a cation-exchange resin catalyst like Amberlyst-15. nih.govresearchgate.net These studies have established a neutral-pathway mechanism that accounts for the initial formation of phenolic ether. nih.govresearchgate.net O-alkylation to form the ether is often the most energetically favorable initial step. nih.gov An ionic rearrangement mechanism then describes the intramolecular migration of the alkyl group from the ether to form C-alkylphenols, with protonation significantly lowering the energy barriers for these migrations. nih.govresearchgate.net

In situ solid-state NMR spectroscopy has also been employed to study the mechanism of phenol alkylation with cyclohexanol (B46403) and cyclohexene (B86901) over a zeolite H-BEA catalyst. acs.orgpnnl.gov These studies revealed that the alkylation with cyclohexanol only proceeds after the majority of the alcohol is dehydrated to cyclohexene. acs.orgpnnl.gov The reactive electrophile, a carbenium ion, is formed by the protonation of the olefin. acs.orgpnnl.gov The presence of the alcohol can inhibit the formation of this electrophile. pnnl.gov Isotope labeling experiments have shown that the intramolecular rearrangement of the initially formed phenyl ether does not significantly contribute to the C-alkylation on the aromatic ring in this system. acs.orgpnnl.gov

Green Chemistry Principles in Synthetic Strategies

Green chemistry principles are increasingly being integrated into the synthesis of phenolic compounds to reduce environmental impact and improve safety. This involves the use of less hazardous reagents, renewable feedstocks, and more efficient reaction processes.

Metal-Free Approaches for Substituted Phenol Synthesis

The development of metal-free synthetic methods is a key area of green chemistry, as it avoids the use of potentially toxic and expensive transition metal catalysts. nih.gov One such approach involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as a green oxidant. rsc.org This reaction can be performed under ambient, catalyst- and additive-free conditions in ethanol (B145695), affording high yields of phenols in a very short reaction time. rsc.org

Another metal-free method for synthesizing meta-substituted phenols involves the reaction of Grignard reagents with 2-halocyclohex-2-en-1-ones. acs.org This is followed by a mild acid treatment and exposure to a non-metallic base to generate the desired phenol derivatives. acs.org Furthermore, a novel SNAr reaction/Lossen rearrangement sequence using acetohydroxamic acid as a hydroxide (B78521) source provides a practical, high-yielding method for the synthesis of phenols from electron-deficient haloarenes under mild, transition-metal-free conditions. nih.gov

| Method | Reactants | Key Features |

| Ipso-hydroxylation | Arylboronic acids, Hydrogen peroxide | Metal-free, catalyst-free, rapid reaction at room temperature. rsc.orgorganic-chemistry.org |

| Grignard Reaction | Grignard reagents, 2-halocyclohex-2-en-1-ones | Metal-free aromatization step. acs.org |

| SNAr/Lossen Rearrangement | Electron-deficient haloarenes, Acetohydroxamic acid | Mild, transition-metal-free conditions. nih.gov |

Continuous-Flow Synthesis Techniques for Phenolic Compounds

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. scielo.brnih.gov This technology is being increasingly applied to the synthesis of phenolic compounds.

An economical and green approach for preparing phenols involves the direct oxidation of aryl Grignard reagents with compressed air in a continuous gas-liquid segmented flow system. nih.gov This method is tolerant of a wide range of functional groups. By integrating the in-line generation of arylmagnesium intermediates with aerobic oxidation, a three-step, one-flow process for preparing 2-functionalized phenols has been established. nih.gov

Microreactor technologies have also been developed for the synthesis of meta-substituted phenol derivatives. acs.org A capillary microreactor was used for small-scale oxidative Heck/dehydrogenation reactions, significantly reducing the reaction time compared to batch systems. acs.org For larger-scale synthesis, a tube-in-tube microreactor, which is permeable to gas, was successfully employed under optimized conditions. acs.org These examples highlight the potential of continuous-flow techniques to make the synthesis of phenolic compounds more efficient and sustainable. rsc.org

Environmentally Conscious Solvent Selection in Derivatization

The selection of solvents in the synthesis and derivatization of cresol analogues is guided by principles of green chemistry, which aim to reduce the environmental footprint of chemical processes. researchgate.netrsc.org The ideal solvent is non-toxic, derived from renewable resources, biodegradable, and has a high boiling point and low vapor pressure to minimize emissions. researchgate.netnih.gov Water is a highly desirable green solvent due to its non-toxicity and availability. rsc.org For organic reactions, particularly those involving less polar substrates, other solvents are often necessary.

Several pharmaceutical and chemical companies have developed solvent selection guides that rank solvents based on environmental, health, and safety (EHS) criteria. These guides categorize solvents as preferred, usable, or to be avoided. Water, ethanol, and acetone (B3395972) are consistently ranked as preferred green solvents. researchgate.net In the context of synthesizing phenol derivatives, ethanol has been shown to be an effective and green medium, particularly for reactions like the ipso-hydroxylation of arylboronic acids. rsc.org Research has also explored the use of safer solvent blends to replace more hazardous options like acetonitrile (B52724) in analytical and preparative chromatography. researchgate.net For instance, a blend of ethanol and methyl acetate (B1210297) has been identified as a potential safer alternative for certain applications. researchgate.net

The following table summarizes a selection of solvents categorized by their environmental impact, relevant to the synthesis of phenolic compounds.

Interactive Table: Solvent Selection Guide for Green Chemistry

| Solvent Name | Type | Green Chemistry Classification | Key Considerations |

| Water | Inorganic | Preferred | Ultimate green solvent; non-toxic and non-flammable. rsc.org Limited solubility for non-polar organic compounds. |

| Ethanol | Alcohol | Preferred | Biodegradable, low toxicity, produced from renewable resources. Effective for hydroxylation of arylboronic acids. rsc.org |

| Acetone | Ketone | Preferred | Low toxicity, high recovery rate. Useful for a wide range of reactions. researchgate.net |

| Ethyl Acetate | Ester | Preferred | Relatively low toxicity, can be derived from ethanol. researchgate.net |

| Isopropyl Acetate | Ester | Usable | Acceptable substitute for more hazardous esters. researchgate.net |

| Toluene | Aromatic | Undesirable/Avoid | Toxic and a volatile organic compound (VOC). google.com |

| N-Methylpyrrolidone | Polar Aprotic | Undesirable/Avoid | Developmental toxicity concerns. researchgate.netnih.gov |

| Dimethylformamide | Polar Aprotic | Undesirable/Avoid | Toxic and readily absorbed through the skin. researchgate.netnih.gov |

Exploration of Novel Precursors and Synthetic Pathways

The development of new synthetic routes using readily available and novel precursors is a key area of research for producing complex molecules like 2-Cyclopentyl-6-isopropyl-m-cresol.

Synthesis from Monoterpenes and Terpenone Isomerization

A viable pathway to creating isopropyl cresols, which are structural analogues of the target compound, involves a two-step process starting from monoterpenes. researchgate.net This method leverages naturally abundant starting materials. The first step is the oxidation of a monoterpene, such as 3-carene, to a terpenone. The subsequent step involves the isomerization of the resulting terpenone, catalyzed by 13X molecular sieves at elevated temperatures, to yield a mixture of isopropyl cresol isomers. researchgate.net

For example, the isomerization of a terpenone mixture at 230°C produces carvacrol (B1668589) and 5-isopropyl-3-methylphenol, among other products. researchgate.net This approach highlights the potential of using natural products as precursors for valuable chemical compounds. The selectivity of these isomerization reactions can be influenced by the catalyst and reaction conditions. Research into the acid-catalyzed isomerization of terpenes like limonene (B3431351) shows that using confined spaces, such as those in porous metal-macrocycle frameworks, can enhance selectivity for specific isomers by suppressing over-isomerization. rsc.org

The table below details the yields of various products from the catalyzed isomerization of a terpenone mixture. researchgate.net

Interactive Table: Product Yields from Terpenone Isomerization at 230°C

| Product Compound | Yield (%) |

| Carvacrol | 60.39% |

| 5-Isopropyl-3-methylphenol | 14.52% |

| Other Isomers & Byproducts | 25.09% |

Data sourced from a specific experimental procedure involving 13X molecular sieves as a catalyst. researchgate.net

Derivatization Reactions of Arylboronic Acids

Arylboronic acids have emerged as powerful and versatile precursors for the synthesis of phenols and their derivatives. researchgate.net They are generally stable, non-toxic, and available in a wide variety of structures, making them ideal for modern synthetic applications. researchgate.net The most common method for converting arylboronic acids to phenols is through ipso-hydroxylation, which involves the oxidation of the carbon-boron bond. rsc.orgarkat-usa.org

This transformation can be achieved using various oxidizing agents and catalytic systems, often under mild and environmentally friendly conditions. researchgate.netorganic-chemistry.org For instance, hydrogen peroxide is a widely used "green" oxidant for this purpose. rsc.orgarkat-usa.org A highly efficient protocol uses aqueous hydrogen peroxide in ethanol, allowing for the rapid synthesis of substituted phenols at room temperature. rsc.org Other methods employ reagents like oxone, meta-chloroperoxybenzoic acid (m-CPBA), or diacetoxyiodobenzene (B1259982) under metal-free conditions. organic-chemistry.orgacs.org The choice of reagent and conditions can be tailored to the specific substrate, tolerating a wide range of functional groups on the aromatic ring. acs.org

The following table summarizes various reported methods for the ipso-hydroxylation of arylboronic acids to phenols.

Interactive Table: Methods for Ipso-Hydroxylation of Arylboronic Acids

| Oxidizing Agent/System | Solvent/Conditions | Key Features |

| (NH₄)₂S₂O₈ | Metal-, ligand-, and base-free | Mild and efficient method for ipso-hydroxylation. researchgate.net |

| H₂O₂ / HBr | Ethanol, Room Temperature | Very rapid (1-minute reaction), green, and high-yielding protocol. rsc.org |

| tert-Butyl hydroperoxide/KOH | Not specified | Good to excellent yields within minutes. organic-chemistry.org |

| Oxone | Aqueous solution | Effective for aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates. organic-chemistry.org |

| m-CPBA | Aqueous solution, Room Temperature | Mild and highly efficient. organic-chemistry.org |

| Diacetoxyiodobenzene | DMF, Room Temperature, Dark | Photocatalyst- and light-free methodology, good to excellent yields (55–96%). acs.org |

| Air (Aerobic Oxidation) | THF, Visible Light | Green, catalyst- and base-free method using photoactivation of an electron donor-acceptor complex. organic-chemistry.org |

Mechanistic Elucidation and Reaction Pathway Analysis of 2 Cyclopentyl 6 Isopropyl M Cresol Transformations

Fundamental Principles of Bond Fission and Formation in Phenolic Reactions

The reactions of phenols, including 2-Cyclopentyl-6-isopropyl-m-cresol, are fundamentally governed by the cleavage (fission) and formation of covalent bonds, primarily the O-H bond of the hydroxyl group and the C-O bond linking the hydroxyl group to the aromatic ring.

Bond fission can occur through two primary mechanisms:

Homolytic Fission: This process involves the symmetrical cleavage of a covalent bond, where each fragment retains one of the bonding electrons, leading to the formation of free radicals. In phenols, homolytic cleavage of the O-H bond results in a phenoxy radical and a hydrogen atom. The stability of the resulting phenoxy radical is a key factor in the propensity of a phenol (B47542) to undergo such reactions.

Heterolytic Fission: This involves the unsymmetrical cleavage of a bond, with one fragment retaining both bonding electrons. Heterolytic cleavage of the phenolic O-H bond results in a phenoxide ion and a proton, a process central to the acidic nature of phenols. wikipedia.org The acidity of phenols is generally intermediate between that of aliphatic alcohols and carboxylic acids, with pKa values typically ranging from 10 to 12. wikipedia.org

In the case of this compound, the presence of alkyl substituents (cyclopentyl and isopropyl) on the aromatic ring influences the electron density of the ring and the stability of the reactive intermediates formed. These electron-donating alkyl groups can stabilize the phenoxy radical, potentially facilitating reactions that proceed via homolytic O-H bond cleavage.

The formation of new bonds in phenolic reactions often occurs through electrophilic aromatic substitution, where a new substituent is introduced to the aromatic ring, or through reactions involving the phenoxide ion, which can act as a nucleophile.

Characterization of Reaction Intermediates (Carbocations, Carbanions, Free Radicals) in Phenol Chemistry

The transformations of phenols involve various transient species known as reaction intermediates. The nature and stability of these intermediates dictate the reaction pathway and the final products.

Free Radicals: Phenoxy radicals are significant intermediates in the oxidation reactions of phenols. The unpaired electron in a phenoxy radical is delocalized over the aromatic ring, which contributes to its stability. For this compound, the electron-donating cyclopentyl and isopropyl groups would further stabilize the phenoxy radical intermediate.

Carbocations: In electrophilic aromatic substitution reactions of phenols, the attack of an electrophile on the electron-rich aromatic ring leads to the formation of a carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.com The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to delocalize the positive charge of the arenium ion through resonance. byjus.com In this compound, the combined directing effects of the hydroxyl, cyclopentyl, and isopropyl groups will determine the position of electrophilic attack.

Carbanions: While less common in typical phenol reactions, carbanionic intermediates can be involved in certain specific transformations. For instance, in the Reimer-Tiemann reaction, the deprotonation of chloroform (B151607) by a strong base generates a dichlorocarbene, which then reacts with the phenoxide ion. quora.com The phenoxide ion itself can be considered a type of oxygen-centered anion.

The table below summarizes the key reaction intermediates in phenol chemistry.

| Intermediate | Description | Role in Phenol Chemistry |

| Phenoxy Radical | A free radical formed by the homolytic cleavage of the phenolic O-H bond. | Key intermediate in oxidation and coupling reactions. |

| Arenium Ion (Sigma Complex) | A carbocationic intermediate formed during electrophilic aromatic substitution. | Determines the regioselectivity of electrophilic substitution on the phenol ring. |

| Phenoxide Ion | An anion formed by the deprotonation of the phenolic hydroxyl group. | Acts as a nucleophile in various reactions, including ether synthesis and certain substitution reactions. |

Kinetic and Thermodynamic Parameters in Reaction Mechanism Determination

Understanding the mechanism of a chemical reaction requires the study of its kinetics and thermodynamics. jeeadv.ac.in These parameters provide insights into the feasibility, rate, and energy changes associated with the transformation.

Kinetics: The study of reaction rates provides information about the reaction mechanism, including the order of the reaction, the rate constant, and the activation energy. jeeadv.ac.in For instance, the alkylation of phenol with isopropanol (B130326) has been studied to determine its kinetic parameters. gychbjb.com Comprehensive kinetic models have also been developed for the oxidation of phenol in various advanced oxidation processes. nih.gov

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and equilibrium position of a reaction. jeeadv.ac.in For example, the thermodynamic properties of the alkylation of phenol with isopropanol have been investigated to understand the reaction heat and equilibrium conversion rates. gychbjb.com

The following table presents some kinetic and thermodynamic parameters for reactions involving phenols.

| Reaction | Parameter | Significance |

| Phenol Oxidation | Rate Constant (k) | Indicates the speed of the oxidation reaction. |

| Phenol Alkylation | Activation Energy (Ea) | The minimum energy required for the alkylation reaction to occur. |

| Phenol Alkylation | Enthalpy of Reaction (ΔH) | The heat absorbed or released during the alkylation reaction. |

| Phenol-Radical Reactions | Equilibrium Constant (Keq) | Describes the position of equilibrium in reversible reactions with radicals. rsc.org |

Electrophilic and Nucleophilic Substitution Mechanisms in Substituted Phenols

Substituted phenols like this compound can undergo both electrophilic and nucleophilic substitution reactions, although the former is far more common.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. byjus.comchemistrysteps.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate. quora.com Common EAS reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. numberanalytics.commlsu.ac.in In this compound, the hydroxyl group, the cyclopentyl group, and the isopropyl group all activate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. The bulky nature of the cyclopentyl and isopropyl groups may also introduce steric hindrance, influencing the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution on phenols is generally difficult. libretexts.org This is because the electron-rich aromatic ring repels incoming nucleophiles. However, NAS can occur under specific conditions, such as the presence of strong electron-withdrawing groups on the ring or through the formation of a benzyne (B1209423) intermediate under harsh conditions. chemistrysteps.comlibretexts.org For an aryl halide to undergo NAS, it typically requires activation by strongly electron-attracting groups. libretexts.org

The table below outlines the key features of electrophilic and nucleophilic substitution in phenols.

| Substitution Type | Key Features | Relevance to this compound |

| Electrophilic Aromatic Substitution (EAS) | - Activated by the hydroxyl group. - Ortho, para directing. - Proceeds via an arenium ion intermediate. | The primary mode of substitution, with the positions of substitution influenced by the hydroxyl, cyclopentyl, and isopropyl groups. |

| Nucleophilic Aromatic Substitution (NAS) | - Generally disfavored due to the electron-rich ring. - Can occur with strong electron-withdrawing groups or via a benzyne intermediate. | Unlikely to occur under normal conditions due to the presence of electron-donating alkyl groups. |

Aquathermolysis and C-O Bond Cleavage Mechanisms in Related Phenolic Ethers

Aquathermolysis refers to the chemical decomposition of organic compounds in the presence of hot water or steam. nih.gov In the context of phenolic compounds, this can involve the cleavage of various bonds, including the C-O bond.

While the C-O bond in phenols is generally stable, the cleavage of the C-O bond in phenolic ethers (compounds with an R-O-Aryl structure) can provide insights into related bond-breaking processes. The acidic cleavage of ethers typically involves protonation of the ether oxygen, followed by nucleophilic attack or elimination. youtube.com

In studies related to heavy oil upgrading, aquathermolysis is used to break down large molecules, and the cleavage of C-S bonds is often targeted as they are weaker than C-C and C-O bonds. nih.govresearchgate.net However, under certain catalytic conditions, C-O bond cleavage can also be promoted. For instance, vanadium catalysts have been shown to selectively cleave either C-C or C-O bonds in phenolic lignin (B12514952) model compounds. nih.gov

The mechanism of C-O bond cleavage in phenolic ethers can proceed through different pathways depending on the reaction conditions and the structure of the ether. In acidic media, the reaction often initiates with the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Cyclopentyl 6 Isopropyl M Cresol

High-Resolution Mass Spectrometry for Structural Analysis

High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for determining the elemental composition and structure of organic molecules like 2-Cyclopentyl-6-isopropyl-m-cresol. Coupled with chromatographic separation, it provides a powerful tool for isomer differentiation and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Substituted Phenols

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, which can exhibit poor peak shape and tailing due to their polar hydroxyl group, chemical derivatization is often a necessary prerequisite for successful GC-MS analysis. mdpi.comresearchgate.net

The analysis of this compound by GC-MS would typically involve separation on a low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent). wiley.com Electron ionization (EI) at 70 eV is the most common ionization technique, leading to reproducible fragmentation patterns that are useful for structural identification. The mass spectrum of the underivatized phenol (B47542) is expected to show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu However, fragmentation of the alkyl substituents is also anticipated. The fragmentation of aromatic alcohols like phenols can also lead to characteristic losses of CO and COH. whitman.edu

A typical GC-MS analytical method for substituted phenols is summarized in the table below.

| Parameter | Value |

| GC Column | 30 m x 0.25 mm x 0.25 µm (e.g., Agilent HP-5ms) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial 80 °C, ramp to 260 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Phenolic Compounds

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC without derivatization. perkinelmer.comsepscience.com For this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the method of choice. nih.govacs.org

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for phenolic compounds. nih.govacs.orgnih.gov Analysis can be performed in both positive and negative ion modes. The negative ion mode is often more sensitive for phenols, detecting the deprotonated molecule [M-H]⁻. nih.govshimadzu.com The positive ion mode can provide complementary structural information through the formation of adducts, such as [M+H]⁺ or [M+Na]⁺. nih.govshimadzu.com Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the precursor ion to generate a characteristic product ion spectrum. nih.govepa.gov

A representative LC-MS method for the analysis of alkylphenols is outlined below.

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |

Strategies for Derivatization in Mass Spectrometry

Derivatization in GC-MS is employed to increase the volatility and thermal stability of analytes, as well as to improve their chromatographic behavior and mass spectral characteristics. nih.govphenomenex.blog For phenolic compounds like this compound, silylation is the most common derivatization technique. phenomenex.blognih.gov

This process involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.blogresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. wiley.comnih.govnih.gov The resulting silyl (B83357) ethers are more volatile and less polar, leading to improved peak shapes and reduced tailing on GC columns. phenomenex.blog Derivatization can also influence the fragmentation pattern in the mass spectrometer, sometimes leading to more structurally informative fragments. For instance, silylated cresols have been shown to exhibit different fragmentation pathways for different isomers, aiding in their differentiation. wiley.com

Vibrational Spectroscopy for Molecular Structure and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the molecular structure, functional groups, and conformational isomers of molecules. nih.govresearchgate.nettandfonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Cresol (B1669610) Derivatives

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would be dominated by characteristic absorption bands of the hydroxyl and alkyl-substituted aromatic moieties.

The O-H stretching vibration is particularly informative. In dilute solutions of non-hydrogen-bonded phenols, a sharp band is typically observed in the range of 3650-3584 cm⁻¹. cdnsciencepub.com For ortho-alkyl substituted phenols, the presence of cis and trans rotational isomers with respect to the orientation of the hydroxyl group relative to the alkyl substituent can lead to the appearance of two distinct O-H stretching bands. cdnsciencepub.com The C-O stretching vibration in phenols appears in the region of 1260-1180 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and cyclopentyl groups would appear in the 2960-2850 cm⁻¹ region. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

A summary of expected FT-IR vibrational bands for a substituted cresol is provided in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3600 | O-H Stretch (free) |

| 3100-3000 | Aromatic C-H Stretch |

| 2960-2850 | Aliphatic C-H Stretch |

| ~1600, ~1500 | Aromatic C=C Ring Stretch |

| ~1450 | CH₂ Bending |

| ~1375 | CH₃ Bending |

| ~1200 | C-O Stretch |

| 900-675 | Aromatic C-H Out-of-Plane Bending |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Characterization

FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing molecules in aqueous solutions. psu.edu It is less sensitive to water interference than FT-IR, making it a valuable tool for in-situ analysis. The Raman spectrum provides information on the skeletal vibrations of the molecule.

For this compound, strong Raman scattering is expected from the aromatic ring vibrations. The symmetric "ring breathing" vibration, typically occurring around 800-850 cm⁻¹, is often a prominent feature in the Raman spectra of substituted benzenes. researchgate.net The C-C stretching modes of the alkyl substituents will also give rise to characteristic Raman bands. mdpi.com The ability to distinguish between isomers of substituted phenols, such as cresols and nitrophenols, has been demonstrated using Raman spectroscopy, with each isomer exhibiting a unique spectral fingerprint. researchgate.netspectroscopyonline.com This suggests that FT-Raman would be a powerful tool for the specific identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. fu-berlin.de By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. encyclopedia.pubnih.gov

¹H NMR Spectroscopy: In proton NMR (¹H NMR) of this compound, the chemical shifts (δ) of the protons provide insight into their local electronic environment. The aromatic protons on the cresol ring will exhibit distinct signals, influenced by the positions of the hydroxyl, cyclopentyl, and isopropyl substituents. The protons of the cyclopentyl and isopropyl groups will also have characteristic chemical shifts and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. For instance, the methine proton of the isopropyl group will appear as a multiplet due to coupling with the six methyl protons, which in turn will appear as a doublet.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp²) and the nature of the atoms attached to them. For example, the carbon atom attached to the hydroxyl group will be significantly deshielded and appear at a higher chemical shift compared to the other aromatic carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. core.ac.uk

2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity within the molecule. encyclopedia.pub

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the bonding network of the proton spin systems. For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, and among the protons of the cyclopentyl ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. encyclopedia.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the different fragments of the molecule and confirming the substitution pattern on the aromatic ring. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the molecule. core.ac.uk

A summary of expected NMR data for a related compound, m-cresol (B1676322), is presented below as a reference.

| Nucleus | Chemical Shift (ppm) in CDCl₃ |

| C-1 | 154.5 |

| C-2 | 116.4 |

| C-3 | 139.7 |

| C-4 | 121.7 |

| C-5 | 112.9 |

| C-6 | 129.5 |

| CH₃ | 21.4 |

| Note: Data for m-cresol is provided for illustrative purposes. Specific shifts for this compound will vary due to the influence of the cyclopentyl and isopropyl substituents. |

Qualitative and Quantitative Analytical Methodologies for Hydroxyl-Substituted Phenols

A variety of analytical methods are employed for the qualitative and quantitative analysis of hydroxyl-substituted phenols, including this compound. These methods are crucial for purity assessment, impurity profiling, and concentration determination in various matrices.

Qualitative Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and confirming the presence of volatile and semi-volatile compounds like substituted phenols. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a unique mass spectrum for each component, which acts as a molecular fingerprint. epa.gov Derivatization of the phenolic hydroxyl group can sometimes be employed to improve chromatographic performance. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and qualitative identification of phenolic compounds. epa.gov A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is often suitable for separating this compound from related substances. sielc.com Detection is typically achieved using a UV detector, as phenols exhibit strong absorbance in the UV region. epa.gov

Quantitative Analysis:

High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative analysis, HPLC with a UV detector is widely used. epa.gov A calibration curve is constructed by analyzing standard solutions of known concentrations of this compound. nih.gov The peak area of the analyte in a sample is then used to determine its concentration by interpolating from the calibration curve. The choice of wavelength for detection is critical and is usually set at the absorbance maximum of the compound.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for the quantitative analysis of phenols. epa.gov Similar to HPLC, quantification is achieved by creating a calibration curve with standards of known concentrations. The response of the FID is proportional to the mass of the carbon-containing analyte.

Titrimetric Methods: The hydroxyl group of phenols is acidic and can be quantified by titration with a standard base, such as potassium hydroxide (B78521) in an appropriate solvent. xylemanalytics.comresearchgate.netlabrulez.com The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically. researchgate.net Another approach involves acetylation of the hydroxyl group with a known excess of acetic anhydride, followed by back-titration of the unreacted anhydride. psu.edu This method determines the hydroxyl value of the compound. xylemanalytics.com

The selection of the most appropriate analytical methodology depends on factors such as the complexity of the sample matrix, the required sensitivity and accuracy, and the availability of instrumentation.

| Technique | Principle | Application for Substituted Phenols |

| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | Qualitative identification and structural confirmation. nih.govepa.gov |

| HPLC-UV | Separation by polarity, detection by UV absorbance. | Qualitative and quantitative analysis. epa.govsielc.com |

| GC-FID | Separation by volatility, detection by ionization in a flame. | Quantitative analysis. epa.gov |

| Titrimetry | Reaction with a standard solution. | Quantitative determination of hydroxyl content. xylemanalytics.comresearchgate.netlabrulez.com |

Computational Chemistry and Theoretical Modeling of 2 Cyclopentyl 6 Isopropyl M Cresol

Density Functional Theory (DFT) for Electronic and Geometric Structure Analysis

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the analysis of electronic and geometric properties of molecules.

Optimization of Molecular Geometries and Vibrational Frequencies

A DFT study would typically begin with the optimization of the molecular geometry of 2-Cyclopentyl-6-isopropyl-m-cresol to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. However, no such computational data has been published for this specific molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. An analysis of these frontier orbitals for this compound would provide insights into its chemical behavior, but this information is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) and Fukui Function Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions provide a more quantitative measure of the reactivity at different atomic sites. These analyses would be invaluable for predicting how this compound interacts with other chemical species. Unfortunately, no MEP or Fukui function studies have been reported for this compound.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, quantifying the strength of these interactions. For this compound, NBO analysis could reveal hyperconjugative effects and other stabilizing intramolecular interactions. This level of detailed electronic structure analysis is currently unavailable.

Application of Ab Initio and Semi-Empirical Quantum Chemical Methods

Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, offer alternative approaches to studying molecular properties. While ab initio methods can provide highly accurate results, they are computationally more demanding. Semi-empirical methods are faster but generally less accurate. The application of either of these methods to this compound has not been documented in scientific publications.

Theoretical Prediction of Reactivity and Stability Parameters (e.g., Bond Dissociation Energies)

Computational methods can be used to predict various parameters that describe a molecule's reactivity and stability. For instance, the calculation of bond dissociation energies (BDEs) can indicate the strength of specific chemical bonds and predict which bonds are most likely to break during a chemical reaction. Such theoretical predictions for this compound would be highly informative but are not present in the available literature.

Polymer Science and Advanced Material Applications of 2 Cyclopentyl 6 Isopropyl M Cresol

Function as a Monomer or Chemical Intermediate in Polymer Synthesis

While direct homopolymerization of 2-Cyclopentyl-6-isopropyl-m-cresol is not extensively documented in publicly available literature, its molecular structure lends itself to functioning as a crucial chemical intermediate in various polymerization processes. The presence of a reactive hydroxyl group on the aromatic ring allows it to be a building block for larger polymer chains.

As an intermediate, it can be chemically modified to introduce polymerizable functionalities. For instance, the hydroxyl group can undergo esterification or etherification reactions to attach acrylic or epoxy moieties, thereby transforming the cresol (B1669610) derivative into a functional monomer. These monomers can then participate in polymerization reactions such as free-radical polymerization or polyaddition reactions to form a wide array of polymeric structures. The bulky cyclopentyl and isopropyl groups are anticipated to influence the reactivity of the monomer and the architecture of the resulting polymer.

Incorporation into Resin Systems and Polymeric Materials

The incorporation of this compound into various resin systems is a key area of its application. It can be integrated into polymeric matrices to impart specific properties. In thermosetting resins, such as epoxies and phenolics, it can act as a chain terminator or a modifying agent. Its incorporation can control the cross-linking density and, consequently, the mechanical and thermal properties of the cured resin.

In thermoplastic polymers, it can be blended or copolymerized to enhance performance. The bulky aliphatic groups (cyclopentyl and isopropyl) can increase the free volume within the polymer matrix, potentially affecting properties such as the glass transition temperature (Tg) and the solubility of the polymer.

Enhancement of Material Properties, including Thermal Stability and Oxidation Resistance

A primary function of sterically hindered phenols like this compound in polymeric materials is the enhancement of thermal and oxidative stability. The phenolic hydroxyl group can act as a radical scavenger, effectively interrupting the auto-oxidation cycle that leads to polymer degradation at elevated temperatures.

The mechanism of stabilization involves the donation of the hydrogen atom from the hydroxyl group to a peroxide radical, forming a stable phenoxy radical. The steric hindrance provided by the adjacent cyclopentyl and isopropyl groups plays a critical role in stabilizing this phenoxy radical, preventing it from initiating further degradation reactions. This imparts long-term heat aging stability to the polymeric material.

Below is a table summarizing the anticipated effects on material properties:

| Property | Effect of Incorporating this compound |

| Thermal Stability | Increased, due to radical scavenging by the hindered phenolic group. |

| Oxidation Resistance | Significantly improved, preventing degradation from oxidative processes. |

| Glass Transition Temp (Tg) | Potentially altered due to changes in chain packing and free volume. |

| Mechanical Properties | May be modified depending on the level of incorporation and interaction with the polymer matrix. |

Applications in Acrylic Polyester Resin Formulations

In the formulation of acrylic polyester resins, this compound can serve multiple purposes. These resins are often used in coatings and adhesives where durability and resistance to environmental factors are crucial.

The addition of this cresol derivative can improve the weatherability and color stability of the final coating by protecting the polymer backbone from UV degradation and oxidation. Its role as an antioxidant is particularly valuable in outdoor applications where the coating is exposed to sunlight and atmospheric oxygen.

Furthermore, by reacting it with other monomers in the polyester synthesis, it can be permanently locked into the polymer chain. This prevents leaching of the antioxidant over time, ensuring long-term protection of the resin. The specific formulation and concentration of this compound would be tailored to meet the performance requirements of the end application.

Catalysis and Coordination Chemistry of 2 Cyclopentyl 6 Isopropyl M Cresol Derivatives

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

There is no available research that specifically investigates the synthesis of metal complexes using 2-Cyclopentyl-6-isopropyl-m-cresol as a ligand for either homogeneous or heterogeneous catalysis. The steric hindrance provided by the cyclopentyl and isopropyl groups suggests potential for creating specific catalytic pockets, but without experimental data, this remains a hypothesis.

Stereochemical and Regioselectivity Control in Catalytic Reactions

No studies have been published that demonstrate the use of this compound or its derivatives to control the stereochemical or regiochemical outcome of any catalytic reaction. The influence of its specific steric and electronic properties on the selectivity of catalytic transformations has not been explored.

Development of Novel Catalytic Processes Involving Phenolic Ligands

While there is broad research into the development of novel catalytic processes using various phenolic ligands, there are no specific examples or developments in the scientific literature that feature this compound. Its potential contribution to new catalytic methodologies is currently uninvestigated.

Environmental Fate, Transport, and Degradation Mechanisms of 2 Cyclopentyl 6 Isopropyl M Cresol

Microbial Degradation Pathways of Substituted Cresols and Phenols

The microbial breakdown of phenolic compounds is a key process in their removal from the environment. Diverse communities of bacteria and fungi have evolved sophisticated enzymatic machinery to utilize these aromatic compounds as sources of carbon and energy. The degradation of substituted cresols and phenols typically proceeds through a series of oxidative reactions that culminate in the cleavage of the aromatic ring.

The initial and often rate-limiting step in the aerobic degradation of phenols is the hydroxylation of the aromatic ring to form a catechol or a substituted catechol derivative. researchgate.net This reaction is catalyzed by monooxygenase enzymes, such as phenol (B47542) hydroxylase. frontiersin.orgebi.ac.uk For 2-Cyclopentyl-6-isopropyl-m-cresol, the initial enzymatic attack would likely involve the introduction of a second hydroxyl group onto the benzene (B151609) ring, ortho to the existing hydroxyl group, to form a substituted catechol.

Once the catechol intermediate is formed, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. Two principal pathways are recognized for the degradation of catechols: the ortho (or intradiol) cleavage pathway and the meta (or extradiol) cleavage pathway. frontiersin.orgnih.govresearchgate.net

Ortho-cleavage pathway : The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives. These are further metabolized via the β-ketoadipate pathway into intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA. frontiersin.orgnih.gov

Meta-cleavage pathway : The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding a 2-hydroxymuconic semialdehyde derivative. nih.govresearchgate.net Subsequent enzymatic reactions convert this intermediate into pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.gov

The choice between the ortho and meta pathway is influenced by the specific microbial species and the nature and position of the substituents on the phenolic ring. researchgate.net

Oxidative and Hydroxylation Mechanisms in Environmental Transformation

The primary mechanism for the environmental transformation of this compound is expected to be oxidative, initiated by hydroxylation. The enzyme phenol hydroxylase, a flavoprotein, is a key player in this initial attack on the aromatic ring of phenolic compounds. nih.gov It utilizes molecular oxygen and a reducing equivalent, typically NADH or NADPH, to introduce a hydroxyl group.

The position of this initial hydroxylation is crucial and is directed by the existing substituents on the aromatic ring. For this compound, the most probable site of hydroxylation would be at the carbon atom ortho to the existing hydroxyl group, which is not already substituted. This would lead to the formation of a di-substituted catechol.

In addition to microbial enzymatic action, abiotic oxidative processes can contribute to the transformation of phenolic compounds in the environment. These can include reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals, in sunlit surface waters. However, microbial degradation is generally considered the predominant pathway for the ultimate removal of these compounds.

Investigation of Ring-Fission Pathways (e.g., Meta Cleavage, Gentisate Pathway)

Following the initial hydroxylation to a substituted catechol, the subsequent ring-fission is a critical step in the degradation of this compound. The substitution pattern of the resulting catechol will strongly influence which cleavage pathway is favored.

Given the presence of bulky alkyl substituents (cyclopentyl and isopropyl) on the aromatic ring, the meta-cleavage pathway is the more probable route for the degradation of the catechol intermediate derived from this compound. nih.govresearchgate.net The enzymes of the ortho-cleavage pathway often exhibit stricter substrate specificity and can be inhibited by alkyl-substituted catechols. In contrast, the meta-cleavage pathway is generally more accommodating of a wider range of substituted catechols. researchgate.net

The meta-cleavage of the di-substituted catechol would be catalyzed by a catechol 2,3-dioxygenase, resulting in a substituted 2-hydroxymuconic semialdehyde. This intermediate would then undergo further enzymatic transformations, including hydrolysis and oxidation, to eventually yield central metabolic intermediates.

While less common for cresols, an alternative pathway for some substituted aromatic compounds is the gentisate pathway . This involves the carboxylation of the phenol to a hydroxybenzoic acid, followed by hydroxylation to gentisic acid (2,5-dihydroxybenzoic acid). The gentisate ring is then cleaved by gentisate 1,2-dioxygenase. However, this pathway is typically associated with the degradation of specific hydroxybenzoic acids and is less likely to be the primary route for a polysubstituted cresol (B1669610) like the one .

Structure-Biodegradability Relationships in Alkylated Phenols

The biodegradability of phenolic compounds is significantly influenced by their chemical structure, particularly the nature, number, and position of substituents on the aromatic ring. nih.govnih.gov For alkylated phenols, several general trends have been observed:

Number and Position of Alkyl Groups : Increasing the number of alkyl substituents can decrease the rate of biodegradation. The position of the substituents is also critical, with ortho-substituted phenols often being more resistant to degradation than their meta or para isomers due to steric hindrance at the site of enzymatic attack. nih.gov

Size and Branching of Alkyl Groups : Larger and more branched alkyl groups generally lead to decreased biodegradability. nih.govresearchgate.net This is attributed to steric hindrance, which can impede the access of degradative enzymes to the aromatic ring. nih.gov The presence of a quaternary carbon atom in the alkyl substituent, as seen in tert-butylphenol, is known to significantly increase persistence. researchgate.net

In the case of this compound, the presence of two bulky alkyl groups, a cyclopentyl and an isopropyl group, at positions flanking the hydroxyl group, is expected to present a significant steric challenge to microbial enzymes. This steric hindrance is likely to slow down the initial hydroxylation step, making the compound more persistent in the environment compared to simpler cresols or mono-alkylated phenols. researchgate.net

The table below summarizes the expected influence of the structural features of this compound on its biodegradability, based on established structure-activity relationships for phenolic compounds.

| Structural Feature | Influence on Biodegradability | Rationale |

| Hydroxyl Group | Prerequisite for aerobic degradation | Provides the initial point for oxidative attack and activation of the aromatic ring. |

| Methyl Group | Minor influence | Small alkyl groups are generally well-tolerated by degradative enzymes. |

| Isopropyl Group | Decreased biodegradability | A bulky, branched alkyl group that can cause steric hindrance to enzymatic attack. nih.gov |

| Cyclopentyl Group | Decreased biodegradability | A large, cyclic alkyl group that significantly increases steric hindrance. |

| Di-substitution at positions 2 and 6 | Significantly decreased biodegradability | The positioning of two bulky groups ortho to the hydroxyl group creates substantial steric hindrance, likely making the initial hydroxylation step the rate-limiting factor in its degradation. nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Cyclopentyl-6-isopropyl-m-cresol?

The synthesis typically involves alkylation of m-cresol derivatives. For example, superacidic catalysts like UDCaT-5 (modified zirconia with 9% sulfur content) can enhance selectivity during alkylation by stabilizing intermediates and promoting C-alkylation over O-alkylation. Reaction conditions (e.g., 433–473 K) and solvent-free systems are critical to minimize by-products and align with green chemistry principles . Cyclopentyl groups may require tailored alkylating agents (e.g., cyclopentanol or cyclopentyl halides) under acidic or Friedel-Crafts conditions.

Q. What analytical techniques are recommended to assess the purity and structural integrity of this compound?

- Gas Chromatography (GC): Used to quantify purity (>97% threshold) and detect volatile by-products .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substitution patterns (e.g., distinguishing cyclopentyl vs. isopropyl groups).

- High-Performance Liquid Chromatography (HPLC): Separates non-volatile isomers and quantifies trace impurities.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns. Calibration with certified standards (e.g., m-cresol derivatives) improves accuracy .

Advanced Research Questions

Q. How can co-elution challenges during chromatographic separation of this compound from structural isomers be mitigated?

Isomers with similar boiling points (e.g., 2,6-diisopropyl-m-cresol) require multi-step purification:

- Alkali Extraction: Removes non-phenolic by-products (e.g., 2,6-diisopropyl-p-cresol) via differential solubility in aqueous NaOH .

- Fractional Distillation: Optimized under reduced pressure to separate high-boiling-point isomers.

- Derivatization: Converting phenolic groups to esters or ethers alters volatility, improving GC/HPLC resolution .

Q. What catalytic strategies improve selectivity in synthesizing this compound while minimizing polyalkylation?

- Catalyst Design: UDCaT-5 achieves 79% thymol selectivity via high sulfur content and tetragonal phase stabilization, which can be adapted for cyclopentyl alkylation. Acidic sites on the catalyst favor electrophilic substitution at the para position relative to the hydroxyl group .

- Reaction Parameters: Lower temperatures (433–453 K) reduce thermal decomposition, while excess alkylating agent shifts equilibrium toward mono-alkylation.

Q. How should researchers address discrepancies in spectroscopic data when identifying substitution patterns in alkylated cresols?

- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation for crystalline derivatives .

- Isolation of Key Intermediates: Trapping intermediates (e.g., via quenching alkylation reactions at controlled timepoints) helps correlate spectral data with specific isomers .

Data Contradiction and Optimization

Q. Why do different studies report varying yields of this compound under similar alkylation conditions?

Contradictions arise from:

- Catalyst Deactivation: Moisture or coking reduces UDCaT-5 activity over time, requiring regeneration protocols (e.g., calcination at 773 K) .

- Isomerization Pathways: Residual acidity in reaction mixtures may catalyze cyclopentyl group migration, altering product ratios. Kinetic vs. thermodynamic control must be evaluated via time-course studies .

Q. What methods validate the absence of toxic impurities (e.g., heavy metals, residual solvents) in this compound?

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Detects heavy metals at ppm levels.

- Headspace GC-MS: Identifies volatile solvents (e.g., acetone, isopropanol). Compliance with pharmacopeial standards (e.g., USP, Ph. Eur.) ensures safety for biological studies .

Methodological Recommendations

- Synthesis Optimization: Use design of experiments (DoE) to map the effects of temperature, catalyst loading, and alkylating agent stoichiometry.

- Green Chemistry Alignment: Solvent-free systems and recyclable catalysts (e.g., UDCaT-5) reduce environmental impact .

- Reference Standards: Cross-validate analytical results with certified m-cresol derivatives (e.g., thymol, 4-chloro-m-cresol) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.